molecular formula C12H14ClF3N2 B15318363 1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine

1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine

Cat. No.: B15318363
M. Wt: 278.70 g/mol
InChI Key: SUGNVUMOYAFOHI-UHFFFAOYSA-N
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Description

1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine is a chemical compound that features a piperazine ring substituted with a 3-chloro-4-(trifluoromethyl)phenyl group. This compound is notable for its unique structural properties, which make it a valuable intermediate in various chemical syntheses. It is often used in the development of pharmaceuticals and agrochemicals due to its ability to interact with biological systems.

Preparation Methods

The synthesis of 1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine typically involves the reaction of 3-chloro-4-(trifluoromethyl)benzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like dichloromethane or toluene and are conducted at elevated temperatures to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine include:

    1-{[3-(Trifluoromethyl)phenyl]methyl}piperazine: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    1-{[4-(Trifluoromethyl)phenyl]methyl}piperazine: The position of the trifluoromethyl group can influence the compound’s chemical properties and interactions.

    1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperidine:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of hydrophobic and electronic properties, making it a versatile intermediate in chemical synthesis.

Properties

Molecular Formula

C12H14ClF3N2

Molecular Weight

278.70 g/mol

IUPAC Name

1-[[3-chloro-4-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C12H14ClF3N2/c13-11-7-9(1-2-10(11)12(14,15)16)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2

InChI Key

SUGNVUMOYAFOHI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC(=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

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